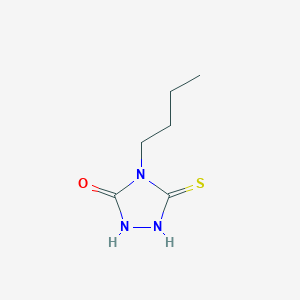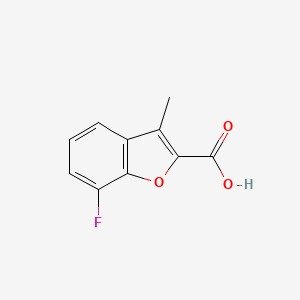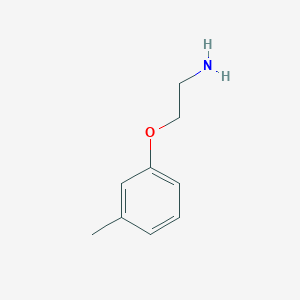![molecular formula C11H9ClF3NO4 B1299729 Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate CAS No. 477859-76-0](/img/structure/B1299729.png)
Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
Übersicht
Beschreibung
Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is a chemical compound that is part of a broader class of malonate derivatives. These compounds are known for their reactivity and utility in various organic synthesis reactions. The specific structure of this compound includes a pyridinyl group with chloro and trifluoromethyl substituents, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of malonate derivatives can be achieved through various methods. For instance, the base-catalyzed condensation of dimethyl malonate with different reactants can lead to the formation of substituted malonates, as seen in the reaction with 5-chloro-2-methoxytropone, which is solvent-dependent . Additionally, electrooxidation in the presence of potassium iodide and a base can cyclize dimethyl malonates into different structures, suggesting a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of malonate derivatives is characterized by the presence of two ester groups attached to a central carbon. The substituents on the aromatic ring, such as chloro and trifluoromethyl groups, can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity of the compound. The structure of related compounds has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance and infrared spectroscopy .
Chemical Reactions Analysis
Malonate derivatives participate in a variety of chemical reactions. For example, they can undergo photo-oxidation initiated by chlorine atoms, leading to the abstraction of a hydrogen atom from the methyl groups and subsequent formation of various products . Multicomponent reactions involving dimethyl malonate can result in the construction of complex molecular frameworks, indicating the versatility of these compounds in synthetic chemistry . Additionally, reactions with α,β-acetylenic aldehydes and amines can yield push-pull dienes, which have applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonate derivatives like Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the protons adjacent to the ester groups, potentially affecting the compound's solubility and reactivity. The reaction conditions, such as solvent and temperature, can also impact the outcome of reactions involving these compounds .
Wissenschaftliche Forschungsanwendungen
Vanadate Complexes and Redox Properties
Research on vanadate complexes, such as those involving 3-hydroxy-1,2-dimethyl-pyridinone, highlights the intricate interactions and redox properties of these compounds. Such studies contribute to our understanding of metal-ligand interactions and their potential applications in medicinal chemistry and materials science (Jakusch et al., 2014).
Photodynamic Therapy Enhancements
The development of treatments to enhance protoporphyrin IX accumulation for photodynamic therapy demonstrates the importance of chemical compounds in improving medical treatments. Studies focusing on the skin's pretreatment to improve clinical outcomes of photodynamic therapy shed light on the intersection of chemistry and dermatological treatments (Gerritsen et al., 2008).
Alternative Fuels
Research on dimethyl ether as an alternative fuel for compression ignition engines exemplifies the role of chemical compounds in addressing environmental and energy security concerns. Such studies explore the combustion performance, emission characteristics, and technological challenges associated with alternative fuels (Park & Lee, 2014).
Microfluidic Devices for Biological Studies
Studies on microfluidic systems, particularly those fabricated in poly(dimethylsiloxane) (PDMS), underscore the impact of chemical compounds in the development of tools for biological research. These devices facilitate a range of biological procedures, offering efficiency and novel insights into cell biology (Sia & Whitesides, 2003).
Environmental and Health Impacts of Chemicals
Reviews of the toxicity and environmental impacts of compounds like dimethylarsinic acid and paraquat provide critical insights into the health risks and environmental safety considerations associated with chemical usage. These studies highlight the importance of understanding the toxicological profiles of chemicals to safeguard human health and the environment (Kenyon & Hughes, 2001; Tsai, 2013).
Eigenschaften
IUPAC Name |
dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-9(17)7(10(18)20-2)8-6(12)3-5(4-16-8)11(13,14)15/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBMJZLAOGWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363414 | |
| Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
CAS RN |
477859-76-0 | |
| Record name | 1,3-Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477859-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)

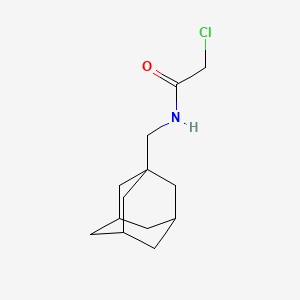
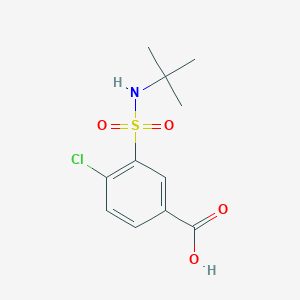
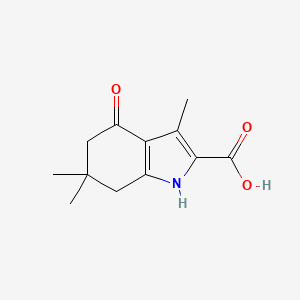
![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)
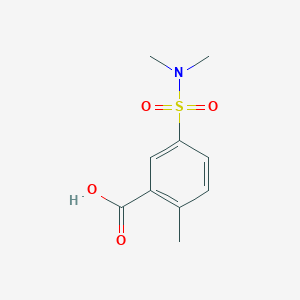

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)

